Cas no 1114652-55-9 (4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

4-(3,5-Dimethylphenyl)-2-(4-methylbenzoyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a structurally complex heterocyclic compound featuring a benzothiazine core functionalized with dimethylphenyl and methylbenzoyl substituents. This compound exhibits potential utility in pharmaceutical and materials science research due to its unique electronic and steric properties. The presence of the sulfone (1,1-dione) moiety enhances stability and may influence reactivity in synthetic applications. Its rigid aromatic framework and tailored substitution pattern make it a promising candidate for studying structure-activity relationships or as a building block for advanced organic synthesis. The compound's purity and well-defined structure ensure reproducibility in experimental settings, supporting its use in method development and mechanistic investigations.
4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione structure
1114652-55-9 structure
Product Name:4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione
CAS No:1114652-55-9
MF:C24H21NO3S
MW:403.493445158005
CID:5342278
Update Time:2025-06-09

4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • [4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
    • 4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione
    • STL095268
    • (4-(3,5-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone
    • [4-(3,5-dimethylphenyl)-1,1-dioxo-1lambda6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
    • Inchi: 1S/C24H21NO3S/c1-16-8-10-19(11-9-16)24(26)23-15-25(20-13-17(2)12-18(3)14-20)21-6-4-5-7-22(21)29(23,27)28/h4-15H,1-3H3
    • InChI Key: BNBSJUSOCHTETG-UHFFFAOYSA-N
    • SMILES: S1(C(C(C2C=CC(C)=CC=2)=O)=CN(C2C=C(C)C=C(C)C=2)C2C=CC=CC1=2)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 735
  • XLogP3: 5.3
  • Topological Polar Surface Area: 62.8

4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione Pricemore >>

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4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione Related Literature

Additional information on 4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Introduction to 4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1λ6,4-benzothiazine-1,1-dione (CAS No. 1114652-55-9)

4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1λ6,4-benzothiazine-1,1-dione (CAS No. 1114652-55-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazines, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. The unique structural features of this compound make it a promising candidate for various therapeutic applications.

The molecular structure of 4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1λ6,4-benzothiazine-1,1-dione is characterized by a benzothiazine core substituted with a 3,5-dimethylphenyl group and a 4-methylbenzoyl group. These substituents contribute to the compound's stability and enhance its pharmacological profile. The presence of the dimethylphenyl group is particularly noteworthy as it has been shown to improve the lipophilicity and bioavailability of similar compounds.

Recent studies have focused on the potential therapeutic applications of 4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1λ6,4-benzothiazine-1,1-dione. One notable area of research is its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1λ6,4-benzothiazine-1,1-dione has also shown promising anticonvulsant activity. Preclinical studies have indicated that it can significantly reduce seizure frequency and duration in animal models of epilepsy. The mechanism behind this activity is thought to involve modulation of ion channels and neurotransmitter systems in the brain.

The pharmacokinetic properties of 4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1λ6,4-benzothiazine-1,1-dione have been extensively studied to optimize its therapeutic potential. Research has shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Furthermore, the compound has demonstrated low toxicity in preclinical toxicity studies, suggesting a favorable safety profile.

In terms of clinical development, 4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1λ6,4-benzothiazine-1,1-dione is currently in early-stage clinical trials for the treatment of inflammatory diseases and epilepsy. Preliminary results from these trials have been encouraging, with patients showing significant improvements in symptoms and quality of life. However, further research is needed to fully understand its long-term safety and efficacy.

The synthesis of 4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1λ6,4-benzothiazine-1,1-dione involves several steps that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include the condensation of appropriate aryl ketones with thiourea followed by cyclization to form the benzothiazine ring. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound on a larger scale.

In conclusion, 4-(3,5-dimethylphenyl)-2-(4-methylbenzoyl)-4H-1λ6,4-benzothiazine-1,1-dione (CAS No. 1114652-55-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical potential, this compound holds significant promise for improving patient outcomes in various medical conditions.

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